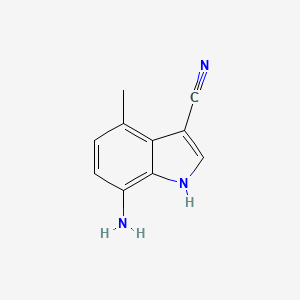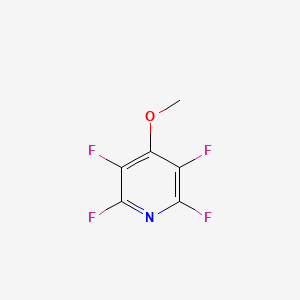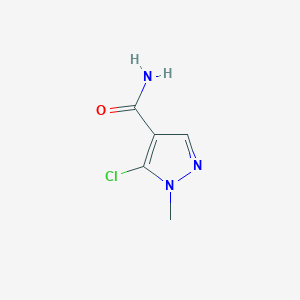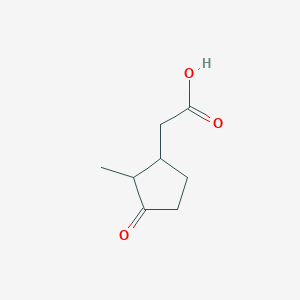
7-amino-4-méthyl-1H-indole-3-carbonitrile
Vue d'ensemble
Description
7-amino-4-methyl-1H-indole-3-carbonitrile (7-AMIC) is an organic compound that is widely used in scientific research. It is used in a variety of applications, including as a synthetic intermediate in the synthesis of other compounds, as a biological probe, and as a research tool in the study of biochemical and physiological effects. 7-AMIC is also used in laboratory experiments due to its unique properties and its ability to be used in a variety of applications.
Applications De Recherche Scientifique
Réactions multicomposants
Les indoles sont des échafaudages hétérocycliques azotés polyvalents et courants et sont fréquemment utilisés dans la synthèse de divers composés organiques . Ils sont très importants parmi les structures hétérocycliques en raison de leurs activités biologiques et pharmaceutiques . Les dérivés de l'indole ont été utilisés dans des réactions multicomposants pour la synthèse de divers composés hétérocycliques .
Potentiel biologique
Les dérivés de l'indole possèdent diverses activités biologiques, telles que des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques, anticholinestérasiques, etc. . Cela a suscité l'intérêt des chercheurs pour synthétiser une variété de dérivés de l'indole .
Réactions de cycloaddition
L'indole peut être utilisé comme un bloc de construction polyvalent dans les réactions de cycloaddition . Cette voie de réaction chimique offre un moyen efficace d'accéder aux cyclohepta[b]indoles densément fonctionnalisés avec des rendements exceptionnels .
Production biotechnologique
L'indole est également impliqué dans la communication intercellulaire impliquant des espèces productrices d'indole et consommatrices d'indole . Cela a des implications pour la production biotechnologique de l'indole et de ses dérivés .
Activité antivirale
Les dérivés de 6-amino-4-alkylésubstitués-1H-indole-2-carboxylates substitués ont été préparés et rapportés comme agents antiviraux . Ces composés ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 .
Activité anticancéreuse
Les dérivés de l'indole ont montré un potentiel en tant qu'agents anticancéreux . L'addition du noyau indole aux composés médicinaux qui sont des pharmacophores biologiquement actifs en a fait un composé hétérocyclique important ayant des activités biologiques à large spectre .
Mécanisme D'action
Target of action
Indole derivatives, such as “7-amino-4-methyl-1H-indole-3-carbonitrile”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of action
The interaction of indole derivatives with their targets often results in a change in the function of the target protein. This can lead to a variety of biological effects, depending on the nature of the target and the specific way in which the indole derivative interacts with it .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by “7-amino-4-methyl-1H-indole-3-carbonitrile” would depend on its specific targets and mode of action.
Result of action
The molecular and cellular effects of “7-amino-4-methyl-1H-indole-3-carbonitrile” would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives, it could potentially have a variety of effects at the molecular and cellular level .
Action environment
The action, efficacy, and stability of “7-amino-4-methyl-1H-indole-3-carbonitrile” could potentially be influenced by a variety of environmental factors. For example, factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity .
Analyse Biochimique
Biochemical Properties
7-amino-4-methyl-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-amino-4-methyl-1H-indole-3-carbonitrile, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of 7-amino-4-methyl-1H-indole-3-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Additionally, they can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 7-amino-4-methyl-1H-indole-3-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling . This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-amino-4-methyl-1H-indole-3-carbonitrile can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to 7-amino-4-methyl-1H-indole-3-carbonitrile in in vitro or in vivo studies can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of 7-amino-4-methyl-1H-indole-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological functions . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
7-amino-4-methyl-1H-indole-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These metabolic processes can affect the compound’s activity and duration of action. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further influence cellular processes and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 7-amino-4-methyl-1H-indole-3-carbonitrile within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, indole derivatives can be transported across cell membranes by specific transporters, allowing them to reach their target sites within cells . The localization and accumulation of 7-amino-4-methyl-1H-indole-3-carbonitrile in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 7-amino-4-methyl-1H-indole-3-carbonitrile can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, indole derivatives can localize to the nucleus, where they can interact with DNA or nuclear proteins to modulate gene expression . The subcellular distribution of 7-amino-4-methyl-1H-indole-3-carbonitrile can influence its ability to exert its effects on cellular processes.
Propriétés
IUPAC Name |
7-amino-4-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-6-2-3-8(12)10-9(6)7(4-11)5-13-10/h2-3,5,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVBJIBHAKCNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471020 | |
| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289483-87-0 | |
| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)
